molecular formula C6H14Sn B1594162 Stannane, trimethyl-2-propenyl- CAS No. 762-73-2

Stannane, trimethyl-2-propenyl-

Cat. No.: B1594162
CAS No.: 762-73-2
M. Wt: 204.89 g/mol
InChI Key: IYYAXTUFJCBGQP-UHFFFAOYSA-N
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Description

Stannane, trimethyl-2-propenyl- is an organostannane compound, a type of organic compound that contains a carbon-tin bond. It is a colorless liquid with a pungent smell. It is soluble in water, ethanol, ether, and other organic solvents. Stannane, trimethyl-2-propenyl- has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis of Aromatic Compounds

Organotin compounds, including derivatives of "Stannane, trimethyl-2-propenyl-," serve as precursors or intermediates in the synthesis of complex aromatic compounds. For instance, the reaction between nitrosyl chloride and aryltrimethylstannanes offers a novel method for preparing aromatic nitroso-compounds, showcasing the utility of trimethylstannanes in facilitating electrophilic aromatic substitution reactions (Bartlett, Eaborn, & Walton, 1970).

Catalytic Applications

Rhodium-catalyzed addition reactions of trimethyl(phenyl)stannane to N-arylsulfonyl aldimines have been reported, highlighting the role of organostannanes in the formation of sulfonamide derivatives via catalytic processes. Such reactions underscore the importance of stannanes in catalysis, providing efficient routes to functionalized organic molecules (Ueda & Miyaura, 2000).

Material Synthesis

Organotin compounds are also pivotal in the synthesis of materials with specific properties. The synthesis of polysulfonylamines and the interaction of trimethyl(dimesylamino)stannane with water have been explored, shedding light on the structural and reactivity aspects of stannane-based materials. This work contributes to the understanding of organotin reactivity and its potential applications in material science (Blaschette, Schomburg, & Wieland, 1989).

Cross-Coupling Reactions

The versatility of "Stannane, trimethyl-2-propenyl-" is further exemplified in its application in cross-coupling reactions, such as the Stille reaction, where organostannanes are used to form carbon-carbon bonds. This is a cornerstone method in organic synthesis, enabling the construction of complex organic frameworks from simpler building blocks. Such methodologies are integral to the synthesis of pharmaceuticals, agrochemicals, and organic materials (Olsson, Nilsson, El Masnaouy, & Wendt, 2005).

Fluorination Reactions

A mild copper-mediated fluorination of aryl stannanes, including trimethyl variants, represents another significant application. This process showcases the ability of organotin compounds to participate in reactions that introduce fluorine atoms into organic molecules, a valuable transformation given the importance of fluorinated compounds in medicinal chemistry and material sciences (Ye & Sanford, 2013).

Properties

IUPAC Name

trimethyl(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.3CH3.Sn/c1-3-2;;;;/h3H,1-2H2;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYAXTUFJCBGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227059
Record name Stannane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-73-2
Record name Stannane, trimethyl-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reaction mechanism of Allyltrimethyltin with benzoyl peroxide?

A: Allyltrimethyltin reacts with benzoyl peroxide primarily through a cyclic transition state, leading to the formation of allyl benzoate and trimethyltin benzoate. This is noteworthy as it represents the first documented case of a molecular reaction between a peroxide and an allyltin compound. [, ]

Q2: What are the main applications of Allyltrimethyltin in organometallic synthesis?

A: Allyltrimethyltin serves as a versatile reagent for synthesizing various π-enyl metal carbonyl derivatives. It reacts with a wide array of metal carbonyl halides and related compounds, yielding π-allyl, π-cyclopentadienyl, and π-indenyl metal carbonyl derivatives, often under mild conditions and with high yields. []

Q3: How does the structure of Allyltrimethyltin influence its polymerization behavior compared to other organometallic compounds?

A: Allyltrimethyltin, along with other allyl derivatives of tin and lead and vinyl derivatives of tin, resists polymerization through radical mechanisms. Moreover, it acts as an inhibitor in the polymerization of vinyl monomers like styrene and methyl methacrylate. This inhibitory effect increases with the number of allyl or vinyl groups present in the organometallic molecule. Notably, allyltin compounds exhibit stronger inhibition compared to their corresponding vinyl counterparts. []

Q4: How does the inhibitory effect of Allyltrimethyltin compare to other related organotin compounds?

A: Studies have revealed a specific order of inhibitory action on vinyl monomer polymerization among various organometallic compounds. The order is as follows: tetraallyltin > tetravinyltin > allyltrimethyltin > diallyldiphenyltin > allyltriphenyltin > vinyltriphenyltin > vinyltrimethyltin. [] This suggests a structure-activity relationship where the number and type of substituents on the tin atom directly influence the compound's ability to inhibit polymerization.

Q5: Are there any spectroscopic studies that provide insights into the electronic structure of Allyltrimethyltin?

A: Yes, photoelectron spectroscopy studies have been conducted on Allyltrimethyltin. These studies, often in comparison to cyclopropylcarbinyltrimethyltin, provide valuable information about the sigma-sigma and sigma-pi conjugation within the molecule, contributing to a deeper understanding of its electronic structure and reactivity. [, ]

Q6: Has Allyltrimethyltin been used in asymmetric synthesis?

A: Research has demonstrated the successful application of Allyltrimethyltin in enantioselective protonation reactions. Specifically, the use of Lewis acid assisted chiral Brønsted acids has enabled the enantioselective protonation of prochiral Allyltrimethyltin, representing a significant advancement in asymmetric synthesis. [, ]

Q7: How does Allyltrimethyltin react with platinum complexes?

A: Studies have investigated the reactions of Allyltrimethyltin with specific platinum complexes, such as diethylene(tertiary)phosphine platinum complexes. These reactions provide insights into the coordination chemistry of Allyltrimethyltin and its potential in forming organometallic complexes with transition metals. []

Q8: Can Allyltrimethyltin participate in reactions with organic halides?

A: Research has explored the reactivity of Allyltrimethyltin with organic halides. This area of study is crucial for understanding the potential of Allyltrimethyltin in forming new carbon-carbon bonds, a fundamental process in organic synthesis. []

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